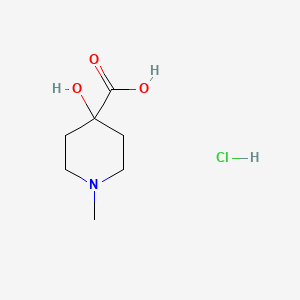

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol. It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The carboxylic acid group is then introduced through a carboxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically purified through recrystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can yield an alcohol .

科学的研究の応用

Chemical Properties and Structure

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride has the molecular formula C7H13ClN2O3 and is characterized by the presence of a piperidine ring with hydroxyl and carboxylic acid functional groups. Its structural attributes contribute to its biological activity and usability in formulations.

Medicinal Chemistry Applications

Pharmacological Potential

- Adenosine Receptor Antagonism : The compound has been identified as a selective antagonist for the adenosine A2A receptor, which plays a crucial role in various physiological processes including neurotransmission, cardiovascular function, and immune response. Studies indicate that it exhibits high affinity (pKi of 8.3) for the A2A receptor, demonstrating significant selectivity over other adenosine receptors, which positions it as a potential therapeutic agent for conditions related to adenosine signaling dysregulation .

- Neuroprotective Effects : Research has shown that compounds targeting adenosine receptors can have neuroprotective effects, making this compound a candidate for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Drug Formulation : The compound can be incorporated into pharmaceutical formulations due to its favorable pharmacokinetic properties, including good oral bioavailability (77% in rats) and a manageable half-life (approximately 4 hours) after intravenous administration .

Cosmetic Applications

Formulation Development

- Skin Care Products : The compound's properties allow it to be used in cosmetic formulations aimed at enhancing skin hydration and improving skin barrier function. Its inclusion in creams and lotions can provide moisturizing effects while ensuring product stability .

- Stability Studies : Experimental designs such as Box-Behnken methodology have been utilized to optimize formulations containing this compound, assessing parameters like consistency, sensory attributes, and moisturizing efficacy . These studies highlight the importance of formulation chemistry in developing effective cosmetic products.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Adenosine A2A receptor antagonist | High affinity (pKi 8.3), potential for neuroprotection |

| Drug formulation | Good bioavailability (77%), manageable half-life | |

| Cosmetic Formulation | Skin care products | Enhances hydration, improves stability |

| Stability studies | Optimized formulations using experimental designs |

Case Studies

- Adenosine Receptor Studies : In vitro assays demonstrated that this compound effectively antagonizes A2A receptor-mediated responses, with implications for treating disorders influenced by adenosine signaling .

- Cosmetic Efficacy Trials : Clinical trials evaluating the moisturizing effects of formulations containing this compound showed significant improvements in skin hydration levels compared to control products, underscoring its utility in dermatological applications .

作用機序

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . These interactions can modulate biological processes and pathways, leading to its observed effects .

類似化合物との比較

Similar Compounds

4-Hydroxy-1-methylpiperidine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

1-Methylpiperidine-4-carboxylic acid:

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Contains additional methyl groups and an oxyl group, leading to different chemical properties and applications.

Uniqueness

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a combination of reactivity and versatility in chemical synthesis and biological interactions .

生物活性

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS Number: 41248-72-0) is a compound characterized by its unique piperidine structure, which includes a hydroxyl group (-OH) and a carboxylic acid group (-COOH). This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C7H14ClNO3. The presence of both hydroxyl and carboxylic functionalities enhances its reactivity and solubility in biological systems, making it a valuable compound for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.65 g/mol |

| CAS Number | 41248-72-0 |

| Solubility | Soluble in water |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine , which are critical in cognitive functions and neurodegenerative disease pathways .

A study highlighted that compounds with similar piperidine structures have shown efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating receptor activity . The compound's ability to influence neurotransmitter dynamics positions it as a candidate for further pharmacological exploration.

The mechanism of action of this compound involves its interaction with various receptors and enzymes. The hydroxyl and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which can modulate the activity of target proteins involved in neurotransmission .

Study on Neuroprotective Potential

A significant study explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated that administration of this compound led to improved cognitive function and reduced neuronal loss in models simulating Alzheimer's disease .

Analgesic Activity Comparison

In comparative analyses with other piperidine derivatives, this compound demonstrated notable analgesic properties, suggesting potential applications in pain management therapies. The findings indicated that while structurally similar compounds had varying degrees of efficacy, this compound maintained a consistent performance across different assays .

Applications in Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role as a precursor for biologically active compounds highlights its significance in drug development .

特性

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVIJHCIWEMFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-72-0 |

Source

|

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。